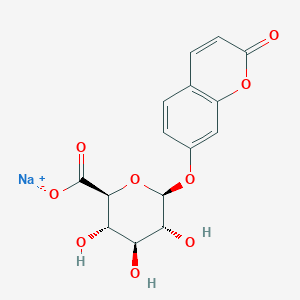

7-Hydroxycoumarin glucuronide sodium salt

概要

説明

7-ヒドロキシクマリングルクロン酸 (ナトリウム塩) は、ウムベリフェロングルクロン酸ナトリウム塩としても知られており、7-ヒドロキシクマリンの第 II 相代謝物です。これは、多くの植物に含まれる天然化合物であるクマリンの誘導体です。 この化合物は、しばしば 7-ヒドロキシクマリン代謝物の分析のための標準として使用されます .

準備方法

合成経路と反応条件: 7-ヒドロキシクマリングルクロン酸 (ナトリウム塩) の合成は、通常、7-ヒドロキシクマリンのグルクロン酸抱合を含みます。 このプロセスは、ウリジン二リン酸グルクロン酸転移酵素 (UDP-GT) によって触媒され、ウリジン二リン酸グルクロン酸 (UDPGA) をグルクロン酸供与体として使用します .

工業的製造方法: 7-ヒドロキシクマリングルクロン酸 (ナトリウム塩) の工業的製造方法は広く文書化されていません。 このプロセスは、高収率と純度を確保するために、制御された条件下での大規模な酵素的グルクロン酸抱合反応を含む可能性があります。

化学反応の分析

反応の種類: 7-ヒドロキシクマリングルクロン酸 (ナトリウム塩) は、主に結合反応の一種であるグルクロン酸抱合を受けます。 この反応は、第 II 相代謝の一環であり、化合物とグルクロン酸が結合して水溶性を高め、排泄を促進します .

一般的な試薬と条件:

試薬: ウリジン二リン酸グルクロン酸 (UDPGA)、ウリジン二リン酸グルクロン酸転移酵素 (UDP-GT).

条件: 酵素反応条件、通常は特定の pH と温度でバッファー溶液を使用し、酵素活性を最適化します。

主な生成物: グルクロン酸抱合反応の主な生成物は、7-ヒドロキシクマリングルクロン酸 (ナトリウム塩) 自体です .

4. 科学研究における用途

7-ヒドロキシクマリングルクロン酸 (ナトリウム塩) は、科学研究でいくつかの用途があります。

化学: 7-ヒドロキシクマリン代謝物の分析のための標準として使用されます。

生物学: 第 II 相代謝における役割とその多剤耐性関連タンパク質による輸送について研究されています。

科学的研究の応用

Pharmacokinetic Studies

7-Hydroxycoumarin glucuronide sodium salt serves as a crucial standard in pharmacokinetic studies. It is particularly useful for evaluating the metabolic pathways of coumarin derivatives. The compound is formed through the action of UDP-glucuronosyltransferases (UGTs), which are essential for the phase II metabolism of many drugs.

Case Study: Metabolic Pathways

A study investigated the glucuronidation characteristics of various 7-hydroxycoumarin derivatives in canine models, highlighting the differences in metabolic rates between liver and intestinal microsomes. The results indicated that certain derivatives had significantly higher glucuronidation rates in the liver compared to the intestine, emphasizing the role of specific UGT isoforms in drug metabolism .

Fluorescent Probes in Biochemical Assays

The fluorescence properties of 7-hydroxycoumarin glucuronide make it an excellent candidate for use as a fluorescent probe in high-throughput screening assays. Its ability to fluoresce allows for simple measurement techniques that can be utilized to evaluate enzyme activities related to UGTs.

Case Study: High-Throughput Screening

Research demonstrated the use of 7-hydroxycoumarin derivatives in high-throughput assays to assess UGT activity. The study revealed that different derivatives exhibited distinct fluorescence intensities, which correlated with their glucuronidation rates, facilitating rapid screening for potential drug candidates .

Drug Interaction Studies

This compound is also valuable in studying drug-drug interactions, particularly those involving UGT-mediated metabolism. By understanding how various drugs affect the glucuronidation process, researchers can predict potential interactions that may alter drug efficacy or toxicity.

Case Study: Drug Interaction Analysis

In a specific study, researchers analyzed how co-administered drugs influenced the metabolism of 7-hydroxycoumarin glucuronide. The findings indicated that certain drugs could inhibit or enhance the activity of UGTs responsible for glucuronidation, which could have significant implications for therapeutic regimens .

Toxicological Assessments

This compound is utilized in toxicology to assess the safety profiles of new compounds. Its role as a metabolite provides insights into how substances are processed within biological systems and their potential toxic effects.

Case Study: Toxicological Profiling

A preliminary study assessed the presence of 7-hydroxycoumarin glucuronide in various biological matrices using LC-MS/MS techniques. The results showed that monitoring this metabolite could help identify toxicological risks associated with new chemical entities .

Comparative Metabolism Studies

Comparative studies between species (e.g., human vs. canine) using 7-hydroxycoumarin glucuronide have revealed significant differences in metabolic pathways and enzyme expression profiles, which are crucial for translational research.

Case Study: Species Differences

Research comparing the glucuronidation rates of 7-hydroxycoumarin derivatives between humans and dogs highlighted that while both species utilize similar metabolic pathways, there are notable differences in enzyme selectivity and activity levels .

Data Tables

| Application Area | Details |

|---|---|

| Pharmacokinetics | Standard for evaluating metabolic pathways; formed by UGTs during phase II metabolism |

| Fluorescent Probes | Used in high-throughput screening assays due to its fluorescence properties |

| Drug Interaction Studies | Analyzed co-administered drugs affecting UGT-mediated metabolism |

| Toxicological Assessments | Monitored as a metabolite to identify safety profiles of new compounds |

| Comparative Metabolism Studies | Highlights differences in metabolic pathways between species |

作用機序

7-ヒドロキシクマリングルクロン酸 (ナトリウム塩) の作用機序には、7-ヒドロキシクマリンのグルクロン酸抱合によるその形成が含まれます。このプロセスは、ウリジン二リン酸グルクロン酸転移酵素 (UDP-GT) という酵素によって仲介されます。 この化合物は、次に、多剤耐性関連タンパク質 3 と 4 を介して輸送されます . これらのタンパク質は、体からの化合物の排泄を促進するため、解毒と代謝において重要な役割を果たします。

類似化合物:

- 7-ヒドロキシクマリン硫酸カリウム塩

- 7-エトキシクマリン

- ウムベリフェロン

- 3-シアノウムベリフェロン

- 7-ヒドロキシクマリン-3-カルボン酸

- 6-ヒドロキシクロルゾキサゾン

- 7-アミノ-4-メチルクマリン

比較: 7-ヒドロキシクマリングルクロン酸 (ナトリウム塩) は、その特定のグルクロン酸抱合により、水溶性と排泄が向上するため、独特です。 他の類似の化合物とは異なり、7-ヒドロキシクマリン代謝物の分析のための標準として特に使用され、第 II 相代謝の研究において独自の用途があります .

類似化合物との比較

- 7-Hydroxycoumarin sulfate potassium salt

- 7-Ethoxycoumarin

- Umbelliferone

- 3-Cyanoumbelliferone

- 7-Hydroxycoumarin-3-carboxylic acid

- 6-Hydroxychlorzoxazone

- 7-Amino-4-methylcoumarin

Comparison: 7-Hydroxy Coumarin Glucuronide (sodium salt) is unique due to its specific glucuronidation, which enhances its solubility and excretion. Unlike other similar compounds, it is specifically used as a standard for analyzing 7-hydroxycoumarin metabolites and has distinct applications in studying phase II metabolism .

生物活性

7-Hydroxycoumarin glucuronide sodium salt is a significant metabolite derived from 7-hydroxycoumarin, primarily formed through the process of glucuronidation. This compound plays a crucial role in the detoxification pathways within the human body and exhibits various biological activities that are of interest in pharmacological and toxicological research.

This compound has the chemical formula C₁₅H₁₃NaO₉ and is classified as a phase II metabolite. It is synthesized via the enzymatic action of UDP-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform, which catalyzes the conjugation of 7-hydroxycoumarin with glucuronic acid. This reaction enhances the solubility of the compound, facilitating its excretion through urine.

The primary biological activity of this compound involves its interaction with multidrug resistance-associated proteins (MRPs), particularly MRP3 and MRP4. These proteins are involved in the transport of various substances across cell membranes, impacting drug metabolism and excretion processes. The compound's mode of action includes:

- Binding Interactions : It interacts with biomolecules, influencing cellular signaling pathways.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Gene Expression Alteration : It can affect gene expression related to detoxification and metabolism.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Hepatoprotective Properties : Studies suggest that it can protect liver cells from damage induced by toxins and other harmful substances .

Pharmacokinetics

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Following administration, it is rapidly absorbed and metabolized into its active form. The compound's solubility due to glucuronidation enhances its bioavailability and facilitates renal excretion.

In Vitro Studies

A study conducted on beagle dogs evaluated the glucuronidation characteristics of various 7-hydroxycoumarin derivatives, including this compound. The results indicated that this compound exhibited higher glucuronidation rates in liver microsomes compared to intestinal microsomes, highlighting its metabolic efficiency in hepatic tissues .

Toxicological Assessments

In toxicological studies, this compound has been utilized as a standard for assessing the metabolic pathways of coumarins. Its role in detoxification processes underscores its importance in evaluating potential hepatotoxic effects associated with coumarin derivatives .

Summary Table of Biological Activities

特性

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHLGBDGEPDEME-KSOKONAESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635495 | |

| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168286-98-4 | |

| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxycoumarin β-D-glucuronide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。